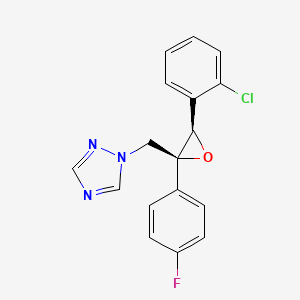

Epoxiconazole

Übersicht

Beschreibung

Epoxiconazole is a broad-spectrum fungicide belonging to the azole class of compounds. It was developed by BASF SE and introduced to the market in 1993. This compound is primarily used in agriculture to protect crops from various fungal diseases by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Epoxiconazole is synthesized through a multi-step process starting with the reaction of 2-chlorobenzyl chloride with 4-fluorophenylacetonitrile to form an intermediate. This intermediate undergoes epoxidation to yield the final product, this compound. The key steps include:

Formation of Intermediate: 2-chlorobenzyl chloride reacts with 4-fluorophenylacetonitrile.

Epoxidation: The intermediate is then epoxidized to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the above-mentioned steps, optimized for yield and purity. The process is carried out under controlled conditions to ensure the consistent quality of the product.

Analyse Chemischer Reaktionen

Key Reaction Steps:

-

Formation of Maleic Acid Peroxide

Maleic anhydride reacts rapidly with hydrogen peroxide to form maleic acid peroxide, a reactive intermediate . -

Epoxidation of Triazolene

Maleic acid peroxide reacts with triazolene in a kinetically controlled step to yield epoxiconazole. Solid this compound precipitates during the reaction due to limited solubility .

Thermal Decomposition Reactions

This compound undergoes thermal decomposition via two parallel pathways, as demonstrated by differential scanning calorimetry (DSC) and adiabatic accelerating rate calorimetry (ARC) .

Decomposition Pathways

-

N-order Reaction : Direct decomposition following classical kinetics.

-

Autocatalytic Reaction : Decomposition products accelerate further breakdown.

Kinetic Parameters

| Model | Activation Energy (E) | Pre-exponential Factor (ln A) | Reaction Order (n) |

|---|---|---|---|

| N-order | 112.45 kJ·mol⁻¹ | 9.59 ln(s⁻¹) | 0.25 |

| Autocatalytic | 119.81 kJ·mol⁻¹ | 22.72 ln(s⁻¹) | 1.08 (n₁), 1.01 (n₂) |

The decomposition enthalpy averages 404.66 kJ·kg⁻¹ , with onset temperatures ranging from 229.65–278.40°C under dynamic DSC conditions .

Autocatalytic Effects in Decomposition

Double-scan DSC experiments confirmed autocatalytic behavior:

| DSC Curve | Initial Decomposition Temp (T₀) | Peak Temp (Tₚ) | Enthalpy (ΔH) |

|---|---|---|---|

| A (Fresh) | 271.02°C | 277.90°C | 400.37 kJ·kg⁻¹ |

| B (Heated) | 218.64°C | 254.35°C | 235.02 kJ·kg⁻¹ |

Heating to near-initial decomposition temperatures reduced by 52.38°C and by 23.55°C , demonstrating catalytic acceleration by decomposition byproducts .

Comparative Reaction Heats:

| Process | Heat Release |

|---|---|

| Synthesis | 1340.0 kJ·kg⁻¹ |

| Thermal Decomposition | 404.66–454.32 kJ·kg⁻¹ |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1.1 Crop Protection

Epoxiconazole is primarily used to control fungal diseases in crops, notably Fusarium head blight (FHB) in cereals such as wheat. Research indicates that this compound significantly reduces the incidence of FHB caused by Fusarium graminearum, a pathogen responsible for substantial yield losses and mycotoxin contamination in grains. In field trials, this compound not only enhanced control efficacy against resistant fungal strains but also positively correlated with increased grain yield and reduced levels of deoxynivalenol (DON), a harmful mycotoxin .

1.2 Enhancing Crop Quality

Recent studies have shown that this compound can improve photosynthesis and grain quality in fragrant rice varieties. Application of this fungicide has been linked to increased chlorophyll content, seed-setting rates, and overall grain weight, which are critical for enhancing both yield and market value of the crops .

Environmental Impact

2.1 Soil Microbial Communities

this compound's application has implications for soil health and microbial communities. A study evaluated the effects of this compound in combination with other fungicides on soil microbial diversity and function. The findings suggested that while this compound effectively controls fungal diseases, it may also alter the soil microbial community structure, potentially affecting soil health over time .

2.2 Biodegradation Studies

Research has identified specific microbial strains capable of degrading this compound in agricultural soils, indicating a pathway for mitigating its environmental persistence. For instance, Pseudomonas sp. F1 has been isolated as an effective strain for degrading this compound, which could be utilized in bioremediation strategies to reduce chemical residues in agricultural systems .

Health Implications

3.1 Toxicological Studies

Toxicological assessments have highlighted potential health risks associated with exposure to this compound. Studies conducted on animal models revealed that oral exposure to this compound led to significant alterations in liver function and gut microbiota composition, suggesting potential risks related to metabolic disturbances and intestinal barrier integrity .

3.2 Genotoxicity Assessment

this compound has been evaluated for its genotoxic potential through various assays. The results indicated no significant mutagenic effects under controlled laboratory conditions; however, ongoing research continues to monitor its long-term effects on mammalian health .

Summary of Findings

The following table summarizes key findings regarding the applications and effects of this compound:

Wirkmechanismus

Epoxiconazole exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol. Ergosterol is a vital component of fungal cell membranes, and its inhibition leads to the disruption of membrane integrity and function, ultimately causing fungal cell death .

Vergleich Mit ähnlichen Verbindungen

- Tebuconazole

- Propiconazole

- Difenoconazole

Comparison: Epoxiconazole is unique among azole fungicides due to its high efficacy and broad-spectrum activity. It has a longer residual activity compared to other azoles, making it particularly effective in agricultural applications. Additionally, this compound has shown a lower tendency for resistance development in fungal populations .

This compound stands out for its robust performance in controlling a wide range of fungal diseases, making it a valuable tool in modern agriculture.

Biologische Aktivität

Epoxiconazole (EPX) is a widely used triazole fungicide known for its effectiveness in controlling various fungal pathogens in agricultural settings. This article explores the biological activity of this compound, focusing on its effects on different biological systems, including mammalian and aquatic models, and its potential implications for human health and environmental safety.

Overview of this compound

This compound is primarily utilized in agriculture to protect crops from fungal diseases. Its mechanism of action involves inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes, thereby disrupting fungal growth and reproduction. However, concerns have arisen regarding its toxicity to non-target organisms and potential adverse effects on human health.

This compound exerts its antifungal effects by inhibiting the enzyme lanosterol demethylase, a key step in ergosterol synthesis. This inhibition leads to the accumulation of toxic sterols in fungal cells, ultimately resulting in cell death. In addition to its antifungal properties, this compound has been shown to interfere with various biological pathways in non-target organisms.

1. Impact on Gut Microbiota and Metabolism

A study investigated the effects of this compound on the gut microbiota and metabolic profiles in mice. The findings revealed that EPX exposure significantly altered the metabolic pathways related to glycolipid metabolism, leading to changes in serum biochemical indices such as total cholesterol (TC), high-density lipoprotein (HDL), and low-density lipoprotein (LDL) levels (Table 1). The study emphasized the potential toxicity of triazole fungicides to mammals, highlighting the need for further research on their long-term effects.

| Biochemical Indices | Control Group | EPX-L Group | EPX-H Group |

|---|---|---|---|

| Total Cholesterol (mg/dL) | 150 ± 10 | 140 ± 8 | 120 ± 5* |

| HDL (mg/dL) | 50 ± 5 | 45 ± 4 | 35 ± 3* |

| LDL (mg/dL) | 80 ± 7 | 75 ± 6 | 60 ± 5* |

*Significantly different from control group (p < 0.05) .

2. Behavioral Effects in Aquatic Models

Research using zebrafish as a model organism demonstrated that exposure to this compound at environmentally relevant concentrations led to hyperlocomotion, indicating potential neurotoxic effects. The study measured parameters such as distance traveled and entries into specific areas within a tank after exposure to varying concentrations of EPX. Results indicated significant increases in activity levels at higher doses (Table 2).

| Exposure Concentration (µg/L) | Distance Traveled (cm) | Entries into Top Area |

|---|---|---|

| Control | 30 ± 5 | 15 ± 2 |

| 24 | 40 ± 6 | 20 ± 3 |

| 144 | 50 ± 7 | 25 ± 4 |

| 240 | 60 ± 8* | 30 ± 5* |

*Significantly different from control group (p < 0.05) .

3. Neuroprotective Effects of Myricetin

A study explored the protective effects of Myricetin against this compound-induced cytotoxicity in neuronal cells. It was found that pre-treatment with Myricetin significantly improved cell viability and reduced oxidative stress markers associated with EPX exposure. The results suggest that dietary flavonoids may offer a protective strategy against the neurotoxic effects of this compound .

Toxicological Implications

The toxicological profile of this compound indicates that it can act as an endocrine disruptor. Studies have shown that it inhibits aromatase activity, which is crucial for estrogen synthesis, potentially leading to reproductive issues in exposed populations . Additionally, the presence of EPX residues in food products raises concerns about chronic exposure and its long-term health implications.

Eigenschaften

IUPAC Name |

1-[[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYFCFLJBGAQRS-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H]2[C@@](O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040372, DTXSID40891575 | |

| Record name | Epoxiconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Epoxiconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000045 [mmHg] | |

| Record name | Epoxiconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

133855-98-8, 476648-91-6 | |

| Record name | Epoxiconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133855-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epoxiconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133855988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epoxiconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2RS,3RS)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-[(1H-1,2,4-triazol-1-yl)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole, 1-[[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPOXICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U80T84L776 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.